molecular formula C17H19BrN4O2 B2989278 N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide CAS No. 1251609-47-8

N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2989278
CAS RN: 1251609-47-8
M. Wt: 391.269
InChI Key: BWPFDBKRNIMJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H19BrN4O2 and its molecular weight is 391.269. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives have been synthesized and evaluated for their biological activities in various scientific research applications. The synthesis of 2-(2-(3-bromo benzylidene)-1-isonicotinoyl hydrazinyl)-N-(4-(substituted phenyl)-6-(substituted aryl) pyrimidin-2-yl) acetamide compounds involved condensation reactions of 2-chloro-N-[4-(substituted phenyl)-6-(substituted aryl) pyrimidin-2-yl] acetamide and N'-[(E)- (3-bromophenyl) methylidene]pyridine-4-carbohydrazide. These compounds exhibited notable antimicrobial and antituberculosis activities, highlighting their potential in pharmaceutical applications (Soni & Patel, 2017).

Antitumor and Anticonvulsant Activities

Another area of application for pyrimidine derivatives is in antitumor and anticonvulsant therapies. A study demonstrated the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. These compounds, particularly the 4-bromophenyl acetamide derivative, showed significant activity in reducing the duration and severity of seizures in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020). In the realm of cancer research, pyrrolo[2,3-d]pyrimidine thienoyl antifolates with proton-coupled folate transporter and folate receptor selectivity have been synthesized. These compounds showed potent antitumor activity, inhibiting β-glycinamide ribonucleotide formyltransferase and offering a promising avenue for cancer treatment (Wang et al., 2011).

Analgesic and Ulcerogenic Activities

Furthermore, novel pyrimidine derivatives have been investigated for their analgesic and ulcerogenic activities. A series of compounds were synthesized and evaluated, with some showing significant analgesic activity compared to the standard drug Diclofenac sodium. Importantly, certain derivatives also displayed minimal ulcerogenic effects, indicating their potential as safer pain management options (Chaudhary et al., 2012).

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-12-10-16(24)22(17(19-12)21-8-2-3-9-21)11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPFDBKRNIMJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide

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